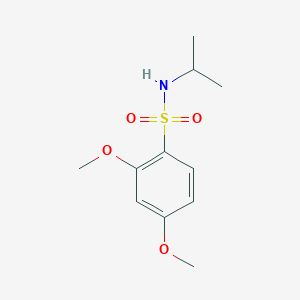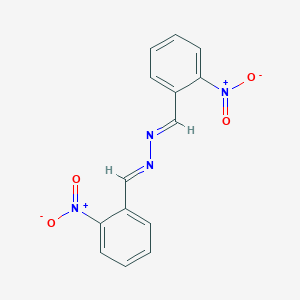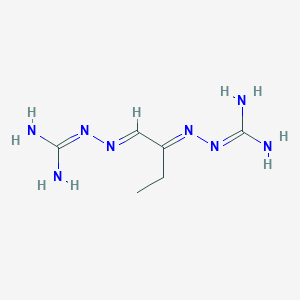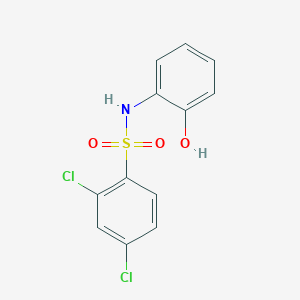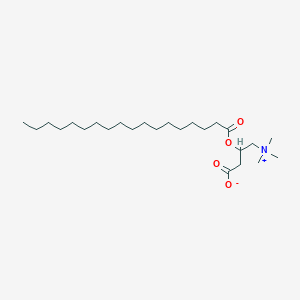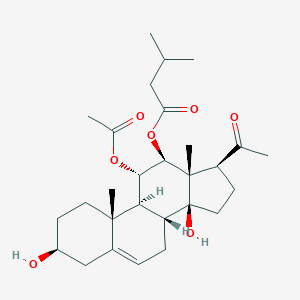
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide.
Mécanisme D'action
Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation, pain, and fever. It does this by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have a positive effect on joint mobility and function in patients with osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide in laboratory experiments due to its well-established pharmacological properties. However, its use can be limited by its potential side effects, such as gastrointestinal bleeding and renal toxicity. In addition, its efficacy may be reduced in certain patient populations, such as those with liver or kidney disease.
Orientations Futures
There are a number of potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, research into the mechanisms of action of diclofenac may lead to the development of new drugs with similar pharmacological properties.
Méthodes De Synthèse
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline to form 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. This intermediate is then reacted with methyl iodide to form 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, which is the final product.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a wide range of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used as a veterinary medicine to treat pain and inflammation in animals.
Propriétés
Nom du produit |
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11Cl2NO3S |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-6-13(10(15)7-9(8)14)20(18,19)16-11-4-2-3-5-12(11)17/h2-7,16-17H,1H3 |
Clé InChI |
PCWLGUBFWDIHOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


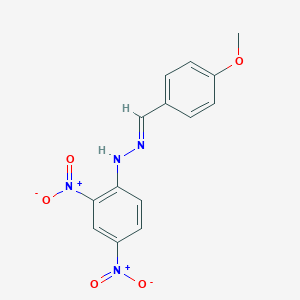
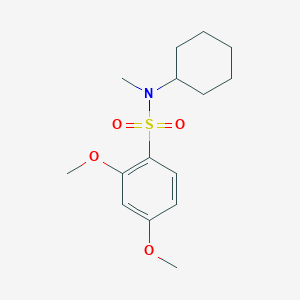
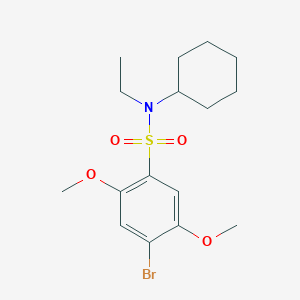
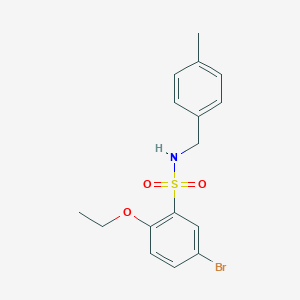
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
